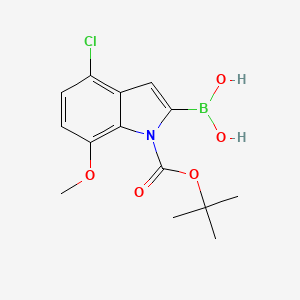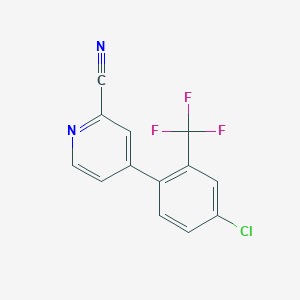
4-(2-Trifluoromethyl-4-chlorophenyl)pyridine-2-carbonitrile
描述
4-(2-Trifluoromethyl-4-chlorophenyl)pyridine-2-carbonitrile is a complex organic compound characterized by the presence of a trifluoromethyl group, a chlorophenyl group, and a pyridine ring with a cyano group at the 2-position
作用机制
Target of Action
4-(2-Trifluoromethyl-4-chlorophenyl)pyridine-2-carbonitrile, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic and industrial applications
Biochemical Pathways
. This suggests that TFP may interact with biochemical pathways related to pest resistance in crops.
Pharmacokinetics
. These properties could potentially influence the ADME properties of TFP.
Result of Action
. This suggests that TFP may have significant molecular and cellular effects.
Action Environment
. This suggests that TFP may be stable and effective under a variety of environmental conditions.
生化分析
Biochemical Properties
4-(2-Trifluoromethyl-4-chlorophenyl)pyridine-2-carbonitrile plays a significant role in biochemical reactions due to its structural features. The compound interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in metabolic pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the mitogen-activated protein kinase (MAPK) pathway, leading to alterations in cell proliferation and apoptosis. Additionally, it has been found to impact the expression of genes involved in oxidative stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation. For example, its interaction with cytochrome P450 enzymes can result in the inhibition of their catalytic activity, affecting the metabolism of other compounds. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates. These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. The compound’s role in these pathways highlights its potential impact on biochemical processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Studies have shown that it can be transported across cell membranes and distributed to various tissues, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with other biomolecules and its overall efficacy in biochemical processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Trifluoromethyl-4-chlorophenyl)pyridine-2-carbonitrile typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a trifluoromethylated boronic acid with a pyridine derivative containing a halogen (chlorine) at the appropriate position. The reaction conditions usually require a palladium catalyst, a base, and an appropriate solvent.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and safety. The use of automated systems and optimized reaction conditions can help achieve higher yields and purity.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as amines or alcohols can be used, often requiring a strong base.
Major Products Formed:
Oxidation: 4-(2-Trifluoromethyl-4-chlorophenyl)pyridine-2-carboxylic acid.
Reduction: 4-(2-Trifluoromethyl-4-chlorophenyl)pyridine-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group is particularly valuable in enhancing the stability and bioactivity of pharmaceuticals and agrochemicals.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its unique structure allows it to interact with various biological targets, making it useful in drug discovery.
Medicine: In the medical field, derivatives of this compound are being explored for their therapeutic potential. They may serve as lead compounds in the development of new drugs for treating diseases such as cancer, inflammation, and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its chemical properties make it suitable for applications requiring high thermal and chemical stability.
相似化合物的比较
4-(2-Bromo-4-chlorophenyl)-1-(trifluoromethyl)-1H-1,2,3-triazole
5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid
Uniqueness: 4-(2-Trifluoromethyl-4-chlorophenyl)pyridine-2-carbonitrile stands out due to its pyridine ring, which is not present in the other listed compounds. This structural difference can lead to distinct chemical and biological properties, making it a valuable compound in various applications.
属性
IUPAC Name |
4-[4-chloro-2-(trifluoromethyl)phenyl]pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF3N2/c14-9-1-2-11(12(6-9)13(15,16)17)8-3-4-19-10(5-8)7-18/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTXZWKGRKCQMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)C2=CC(=NC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



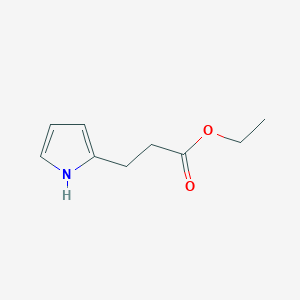
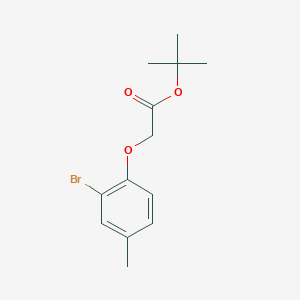
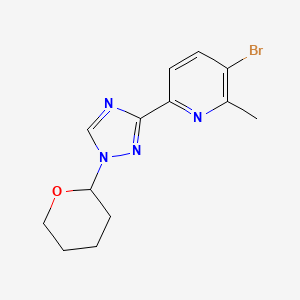
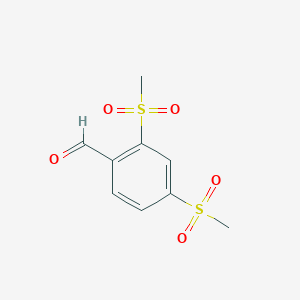
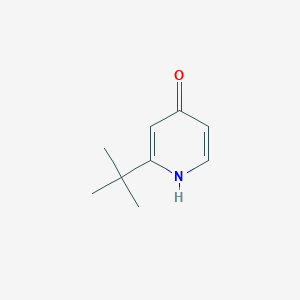
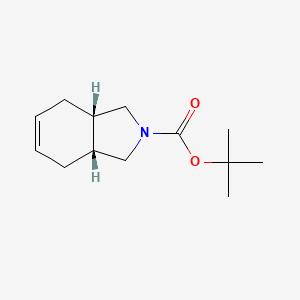
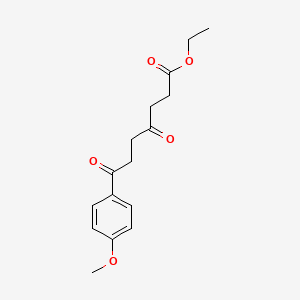


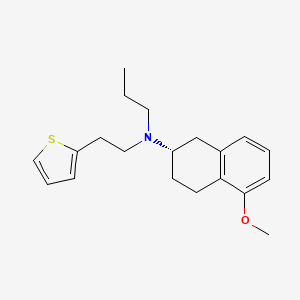
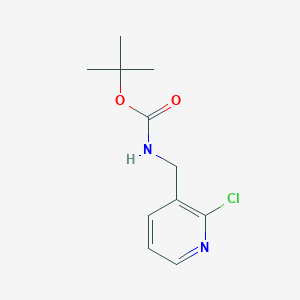
![6-(2-Bromo-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1396842.png)
